QUIRESTOL
QUIRESTOL
an inhibitor of high-affinity choline uptake (HAChU) in synaptosomes; bicyclic inhibitor of Choline; acetylcholine synthesis inhibitor; weak penetration of biological membranes. Quinicludine derivative, , synthetic.
Cell impermeable inhibitor of high-affinity choline uptake (HAChU). For comparative information see the attached table. Inhibits HAChU (1 �M of Choline) into Torpedo T-sacs: IC50 = 8 �M; Homocholine: IC50 = 2 �M; Thiocholine: IC50 = 6 �M; Acetylcholine: IC50 = 10 �M; TMA: IC50 = 63 �M; TEA: IC50 = 132 �M. In rat cortex synaptosomes: IC50 = 72.0 �M ; Hemicholium-3: IC50 = 0.06 �M; Acetylsecohemicholinium-3: IC50 = 0.64 �M. 40 % inhibition of ACh synthesis (see comparative table). poor penetration of biological membranes.
QUIRESTOL(cas 6659-52-5) is an inhibitor of high-affinity choline uptake (HAChU) in synaptosomes; bicyclic inhibitor of Choline; acetylcholine synthesis inhibitor; weak penetration of biological membranes. Quinicludine derivative, synthetic. 40 % inhibition of ACh synthesis (see comparative table). poor penetration of biological membranes.
Cell impermeable inhibitor of high-affinity choline uptake (HAChU). For comparative information see the attached table. Inhibits HAChU (1 �M of Choline) into Torpedo T-sacs: IC50 = 8 �M; Homocholine: IC50 = 2 �M; Thiocholine: IC50 = 6 �M; Acetylcholine: IC50 = 10 �M; TMA: IC50 = 63 �M; TEA: IC50 = 132 �M. In rat cortex synaptosomes: IC50 = 72.0 �M ; Hemicholium-3: IC50 = 0.06 �M; Acetylsecohemicholinium-3: IC50 = 0.64 �M. 40 % inhibition of ACh synthesis (see comparative table). poor penetration of biological membranes.
QUIRESTOL(cas 6659-52-5) is an inhibitor of high-affinity choline uptake (HAChU) in synaptosomes; bicyclic inhibitor of Choline; acetylcholine synthesis inhibitor; weak penetration of biological membranes. Quinicludine derivative, synthetic. 40 % inhibition of ACh synthesis (see comparative table). poor penetration of biological membranes.
Brand Name:
Vulcanchem
CAS No.:
6659-52-5
VCID:
VC0000018
InChI:
SMILES:
Molecular Formula:
C8H16INO
Molecular Weight:
269.13 Da.
QUIRESTOL
CAS No.: 6659-52-5
ADC Toxins
VCID: VC0000018
Molecular Formula: C8H16INO
Molecular Weight: 269.13 Da.
Purity: min. 99.5%. (NMR (D2O))
* For research use only. Not for human or veterinary use.

Description | an inhibitor of high-affinity choline uptake (HAChU) in synaptosomes; bicyclic inhibitor of Choline; acetylcholine synthesis inhibitor; weak penetration of biological membranes. Quinicludine derivative, , synthetic. Cell impermeable inhibitor of high-affinity choline uptake (HAChU). For comparative information see the attached table. Inhibits HAChU (1 �M of Choline) into Torpedo T-sacs: IC50 = 8 �M; Homocholine: IC50 = 2 �M; Thiocholine: IC50 = 6 �M; Acetylcholine: IC50 = 10 �M; TMA: IC50 = 63 �M; TEA: IC50 = 132 �M. In rat cortex synaptosomes: IC50 = 72.0 �M ; Hemicholium-3: IC50 = 0.06 �M; Acetylsecohemicholinium-3: IC50 = 0.64 �M. 40 % inhibition of ACh synthesis (see comparative table). poor penetration of biological membranes. QUIRESTOL(cas 6659-52-5) is an inhibitor of high-affinity choline uptake (HAChU) in synaptosomes; bicyclic inhibitor of Choline; acetylcholine synthesis inhibitor; weak penetration of biological membranes. Quinicludine derivative, synthetic. 40 % inhibition of ACh synthesis (see comparative table). poor penetration of biological membranes. |
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CAS No. | 6659-52-5 |
Product Name | QUIRESTOL |
Molecular Formula | C8H16INO |
Molecular Weight | 269.13 Da. |
Appearance | slightly yellowish crystal powder. |
Purity | min. 99.5%. (NMR (D2O)) |
Synonyms | 1-methyl-3-hydroxyquinuclidinium iodide. |
Reference | - Dahlbom R. et al., /Cell Mol. Basis Cholinergic Funct./, Dowdall M. J. and Hawthorne J. N. Eds., Horwood, Chichester U.K., (1987) 347-354 - Sterling et al., /Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and hemicholinium derivatives/, J. Neurochem.(1986). 46(14):1170-1175 - Doukas P.H. et al., ibid, 355-360 - Baltzod F. et al., Biochem. Pharm. (1980). 29(18):2413-2416 - Tamaru M. et al., Brain Res (1988). 473(2):205-226 - Dowdall M.J. et al., in Cholinergic mechanisms and Psycopharmacology, Ed. D.J.Jenden, Plenum Press, N-Y, (1978). 359 |
Last Modified | Aug 15 2023 |
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